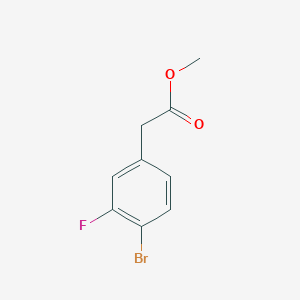

Methyl 2-(4-bromo-3-fluorophenyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-(4-bromo-3-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSFSDMLTLWFQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401285712 | |

| Record name | Methyl 4-bromo-3-fluorobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401285712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942282-41-9 | |

| Record name | Methyl 4-bromo-3-fluorobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942282-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-bromo-3-fluorobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401285712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(4-bromo-3-fluorophenyl)acetate

CAS Number: 942282-41-9

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 2-(4-bromo-3-fluorophenyl)acetate is a halogenated aromatic ester that holds significant potential as a versatile building block in modern organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its structure, featuring a phenylacetate core functionalized with both bromine and fluorine atoms, offers multiple reaction sites for diversification and molecular elaboration. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures. This guide aims to provide a comprehensive overview of the synthesis, properties, and potential applications of this compound for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's properties is fundamental to its application in research and development. The key physicochemical and spectroscopic characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 942282-41-9 | N/A |

| Molecular Formula | C₉H₈BrFO₂ | N/A |

| Molecular Weight | 247.06 g/mol | N/A |

| Physical Form | Colorless to yellow liquid or semi-solid | [1] |

| Purity | Typically ≥98% | [1] |

| Storage | Sealed in a dry environment at room temperature | [1] |

Predicted Spectroscopic Data

¹H NMR (Predicted):

-

Methyl Protons (-OCH₃): A singlet is expected around 3.7 ppm.

-

Methylene Protons (-CH₂-): A singlet is expected around 3.6 ppm.

-

Aromatic Protons: Three signals in the aromatic region (approximately 7.0-7.6 ppm) are anticipated, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The fluorine and bromine atoms will influence the precise chemical shifts and coupling constants.

¹³C NMR (Predicted):

-

Methyl Carbon (-OCH₃): A signal is expected around 52 ppm.

-

Methylene Carbon (-CH₂-): A signal is expected around 40 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the range of 115-160 ppm. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).

-

Carbonyl Carbon (C=O): A signal is expected around 170 ppm.

Synthesis and Reaction Chemistry

The most direct and industrially scalable method for the preparation of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-(4-bromo-3-fluorophenyl)acetic acid.[9] This reaction involves the acid-catalyzed condensation of the carboxylic acid with methanol.

Experimental Protocol: Fischer Esterification

This protocol is a representative procedure based on well-established Fischer esterification methodologies.[9][10][11]

Materials:

-

2-(4-bromo-3-fluorophenyl)acetic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(4-bromo-3-fluorophenyl)acetic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Excess Methanol: Using methanol as the solvent and in large excess shifts the reaction equilibrium towards the product side, maximizing the yield of the ester.[10][11]

-

Acid Catalyst: Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[9][11]

-

Aqueous Workup: The washing steps are crucial to remove the acid catalyst, unreacted carboxylic acid, and water-soluble byproducts, ensuring the purity of the final product.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific applications of this compound are not extensively documented in peer-reviewed literature, its structural motifs suggest significant potential as a key intermediate in the synthesis of novel therapeutic agents. Phenylacetic acid derivatives are known to be important intermediates in the synthesis of various pharmaceuticals.[12] The presence of both bromo and fluoro substituents provides a unique platform for creating diverse chemical libraries for drug screening.

Role as a Synthetic Building Block

The true value of this compound lies in its utility as a versatile building block. The bromine atom is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern medicinal chemistry, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds.

The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides, a common functional group in many drug molecules. The fluorine atom, while less reactive, can influence the electronic properties of the aromatic ring and provide a site for metabolic blocking, potentially improving the pharmacokinetic profile of a drug candidate.

The strategic incorporation of bromo- and fluoro-substituted phenylacetic acid derivatives has been noted in the development of compounds with potential antioxidant and anticancer activities.[10][13][14]

Safety and Handling

This compound is associated with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable, yet underutilized, building block for chemical synthesis. Its straightforward preparation via Fischer esterification and the presence of multiple, orthogonally reactive functional groups make it an attractive starting material for the synthesis of complex molecules. While its direct biological activity has not been extensively reported, its potential as a key intermediate in the development of novel therapeutics, particularly in oncology and inflammatory diseases, is significant. Further research into the applications of this compound is warranted and could lead to the discovery of new and potent bioactive molecules.

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 6. Proton NMR Table [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. rsc.org [rsc.org]

- 12. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]

- 13. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

"Methyl 2-(4-bromo-3-fluorophenyl)acetate" molecular weight

An In-Depth Technical Guide to Methyl 2-(4-bromo-3-fluorophenyl)acetate: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a halogenated aromatic compound of significant interest to the chemical and pharmaceutical sciences. As a functionalized building block, its unique substitution pattern—featuring bromine, fluorine, and a methyl ester—offers versatile handles for advanced organic synthesis. This guide provides a comprehensive overview of its core physicochemical properties, with a primary focus on its molecular weight, alongside a discussion of its synthesis, characterization, and strategic applications in the field of drug development. This document is intended for researchers, medicinal chemists, and process development scientists who utilize complex intermediates in the synthesis of novel chemical entities.

Introduction: A Strategically Functionalized Synthetic Intermediate

The rational design of pharmaceutical agents often relies on the use of sophisticated, poly-functionalized building blocks. This compound emerges as a valuable reagent in this context. The phenylacetate core is a common scaffold in medicinal chemistry, and its specific halogenation pattern provides distinct advantages. The fluorine atom at the 3-position and the bromine atom at the 4-position on the phenyl ring offer orthogonal reactivity and allow for precise modulation of electronic and lipophilic properties.

The bromine atom serves as a classical handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds. The fluorine atom, a common bioisostere for hydrogen, can enhance metabolic stability, binding affinity, and membrane permeability of a parent molecule.[1] The methyl ester provides a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation. This trifecta of functional groups makes this compound a powerful intermediate for constructing complex molecular architectures in drug discovery programs.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application. The molecular weight, in particular, is a critical parameter for stoichiometric calculations in synthesis, as well as for analytical characterization by mass spectrometry.

Molecular Weight and Formula

The molecular formula for this compound is C₉H₈BrFO₂.[2] The molecular weight is derived from the sum of the atomic weights of its constituent atoms:

-

9 Carbon atoms: 9 x 12.011 u

-

8 Hydrogen atoms: 8 x 1.008 u

-

1 Bromine atom: 1 x 79.904 u

-

1 Fluorine atom: 1 x 18.998 u

-

2 Oxygen atoms: 2 x 15.999 u

Summing these values yields a molecular weight of approximately 247.06 g/mol .[2][3] This value is essential for all quantitative experimental work involving this compound.

Key Property Summary

The essential properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 247.06 g/mol | [2][3] |

| Molecular Formula | C₉H₈BrFO₂ | [2][3] |

| CAS Number | 942282-41-9 | [2][3] |

| IUPAC Name | methyl (4-bromo-3-fluorophenyl)acetate | |

| Appearance | Colorless to yellow liquid, semi-solid, or solid | |

| Purity | Typically ≥97% | [2] |

| InChI Key | GJSFSDMLTLWFQN-UHFFFAOYSA-N | |

| Storage | Sealed in a dry environment at room temperature | [3] |

Chemical Structure

The structural arrangement of the atoms dictates the reactivity and function of the molecule.

Caption: Chemical structure of this compound.

Synthesis and Characterization

While commercial suppliers provide this reagent, understanding its synthesis is crucial for process development and impurity profiling.

General Synthesis Route

This compound is typically synthesized from its corresponding carboxylic acid, 2-(4-bromo-3-fluorophenyl)acetic acid. A common and straightforward method is the Fischer esterification , which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[4] The reaction is heated to reflux to drive the equilibrium towards the ester product.

Caption: Generalized workflow for the synthesis via Fischer esterification.

Experimental Protocol (Illustrative):

-

To a solution of 2-(4-bromo-3-fluorophenyl)acetic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

-

Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude ester, if necessary, by vacuum distillation or column chromatography.

Analytical Characterization

The identity and purity of the synthesized product must be confirmed through standard analytical techniques. Commercial suppliers typically provide a Certificate of Analysis with data from methods such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): Provides the mass-to-charge ratio, confirming the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any starting materials or byproducts.

Applications in Research and Drug Development

The strategic placement of three distinct functional groups makes this molecule a versatile tool for medicinal chemists.

Role as a Synthetic Building Block

The primary application of this compound is as an intermediate in multi-step syntheses. The bromine atom is particularly valuable for creating complexity through cross-coupling reactions. For instance, a Suzuki coupling reaction can replace the bromine with a new aryl or alkyl group, a core reaction in modern drug synthesis.[6] The ester can then be hydrolyzed to the free acid, which can be coupled with an amine to form an amide bond, a ubiquitous linkage in pharmaceuticals.

Strategic Value in Medicinal Chemistry

The 4-bromo-3-fluorophenyl motif is strategically important for several reasons:

-

Metabolic Stability: The C-F bond is exceptionally strong, and fluorination can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug.[1]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can affect a drug's solubility and target-binding properties.

-

Conformational Control: The introduction of a "magic methyl" group or other small alkyl groups can have profound, sometimes unexpected, effects on a molecule's conformation, leading to significant improvements in biological activity or pharmacokinetic properties.[7] While this compound is a methyl ester, the principles of small alkyl group effects are relevant in its derivatives.

Caption: Role of the title compound in a typical drug discovery workflow.

Safety and Handling

According to safety data, this compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).

Recommended Handling Procedures:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Store in a tightly sealed container in a dry, cool place away from incompatible materials.

Conclusion

This compound is more than a simple chemical; it is a strategically designed tool for molecular engineering. With a precise molecular weight of 247.06 g/mol , its true value lies in the synthetic versatility afforded by its unique combination of bromo, fluoro, and methyl ester functionalities. For researchers in drug discovery and development, this compound serves as a key intermediate, enabling the efficient construction and optimization of novel therapeutic agents with potentially enhanced pharmacological profiles. A thorough understanding of its properties, synthesis, and safe handling is paramount to unlocking its full potential in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 942282-41-9|this compound|BLD Pharm [bldpharm.com]

- 4. methyl 2-(4-bromo-2-fluorophenyl)acetate | 193290-19-6 [chemicalbook.com]

- 5. academic.oup.com [academic.oup.com]

- 6. CN104311532A - Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of Methyl 2-(4-bromo-3-fluorophenyl)acetate

Abstract

Methyl 2-(4-bromo-3-fluorophenyl)acetate is a substituted phenylacetate derivative that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and agrochemicals. Its specific arrangement of bromo and fluoro substituents on the phenyl ring offers unique electronic properties and steric influences, making it a key intermediate for introducing this moiety into larger, more complex molecules. This guide provides a comprehensive overview of its core physical properties, outlines standard methodologies for their characterization, and offers insights into the safe handling and storage of the compound. The protocols described herein are designed to be self-validating, ensuring that researchers can confidently ascertain the identity and purity of their materials.

Compound Identification and Chemical Structure

Accurate identification is the cornerstone of any chemical investigation. This compound is identified by a unique set of identifiers that distinguish it from other isomers and related compounds.

Key Identifiers

A summary of the primary chemical identifiers for this compound is presented below.

| Identifier | Value | Source(s) |

| CAS Number | 942282-41-9 | [1][2] |

| Molecular Formula | C₉H₈BrFO₂ | [2][3] |

| Molecular Weight | 247.06 g/mol | [1][2][3] |

| IUPAC Name | This compound | |

| InChI Key | GJSFSDMLTLWFQN-UHFFFAOYSA-N |

Chemical Structure Visualization

The structural arrangement of atoms dictates the compound's reactivity and physical characteristics. The diagram below illustrates the connectivity of this compound.

Caption: Chemical structure of this compound.

General Physical Properties

This section details the observable physical characteristics of the compound under standard laboratory conditions.

| Property | Description | Source(s) |

| Physical Form | Colorless to yellow liquid, semi-solid, or solid. | |

| Odor | Data not available, but similar compounds can have a sharp, penetrating smell. | [4] |

| Purity (Typical) | 97-98% |

The variability in its reported physical state suggests that its melting point is near ambient room temperature. This necessitates careful observation upon receipt of the material.

Thermal Properties

While specific melting and boiling points are not consistently reported across commercial suppliers, standard methodologies can be employed for their determination.

Melting Point Determination

Rationale: Determining the melting point is a critical first step in verifying the identity and purity of a solid or semi-solid compound. A sharp melting range typically indicates high purity, whereas a broad range suggests the presence of impurities.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: If the sample is solid, crush a small amount into a fine powder. If semi-solid, cool the sample briefly to solidify it before crushing.

-

Loading: Tap the open end of a capillary tube into the powder to pack a small amount of material (2-3 mm high) into the closed end.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Measurement:

-

Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (if unknown, a preliminary rapid heating run can establish an approximate range).

-

Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset of melting).

-

Record the temperature at which the last crystal melts (completion of melting).

-

-

Reporting: Report the result as a temperature range from onset to completion.

Boiling Point Determination

Rationale: For liquid samples, the boiling point is a key physical constant. Given the compound's molecular weight and potential for decomposition at high temperatures, determination under reduced pressure is advisable.

Protocol: Micro Boiling Point Determination

-

Setup: Add 0.2-0.3 mL of the liquid sample to a small-diameter test tube.

-

Capillary Insertion: Place a capillary tube (sealed at one end) into the test tube with the open end down.

-

Heating: Attach the test tube to a thermometer and heat the assembly in an oil bath.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Equilibrium: Continue heating until a steady stream of bubbles is observed. Then, turn off the heat and allow the bath to cool slowly.

-

Measurement: The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. This is the point where the external pressure equals the vapor pressure of the substance.

Solubility Profile

Rationale: Understanding a compound's solubility is critical for selecting appropriate solvents for reactions, purification (e.g., recrystallization, chromatography), and formulation. Based on its structure—a moderately polar ester with a large, nonpolar halogenated aromatic ring—it is expected to be soluble in common organic solvents and poorly soluble in water.

Protocol: Qualitative Solubility Assessment

-

Solvent Selection: Prepare a set of vials containing 1 mL of various solvents, such as water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.

-

Sample Addition: To each vial, add approximately 10 mg of this compound.

-

Observation at Room Temperature: Agitate each vial for 30 seconds. Observe and record whether the compound dissolves completely, partially, or not at all.

-

Observation with Heating: Gently warm the vials that showed partial or no solubility. Record any changes.

-

Classification: Classify the compound's solubility in each solvent as "soluble," "sparingly soluble," or "insoluble."

Spectroscopic Profile

Spectroscopic analysis provides a detailed fingerprint of a molecule's structure. While specific spectra must be run on a per-sample basis for confirmation, the expected characteristics can be predicted from the known structure.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expected Analysis: The ¹H NMR spectrum is used to identify the number and type of hydrogen atoms in a molecule.[5][6] For this compound, one would expect to see the following signals:

-

Aromatic Region (~7.0-7.8 ppm): Three signals corresponding to the three protons on the phenyl ring. Their specific chemical shifts and splitting patterns (doublets, doublet of doublets) will be complex due to coupling with each other and with the fluorine atom.

-

Methylene Protons (~3.7 ppm): A singlet corresponding to the two protons of the CH₂ group adjacent to the aromatic ring and the ester carbonyl.

-

Methyl Protons (~3.6 ppm): A singlet corresponding to the three protons of the methoxy (OCH₃) group.[6]

Infrared (IR) Spectroscopy

Expected Analysis: IR spectroscopy identifies the functional groups present in a molecule.[7]

-

C=O Stretch (Ester): A strong, sharp absorbance peak around 1735-1750 cm⁻¹ .

-

C-O Stretch (Ester): Two distinct peaks in the range of 1000-1300 cm⁻¹ .

-

Aromatic C=C Stretches: Medium to weak peaks in the 1450-1600 cm⁻¹ region.

-

sp² C-H Stretch (Aromatic): Peaks appearing just above 3000 cm⁻¹ .

-

sp³ C-H Stretch (Aliphatic): Peaks appearing just below 3000 cm⁻¹ .

Workflow for Physical Property Characterization

The logical flow for characterizing a new batch of this compound is essential for ensuring quality and consistency in research.

Caption: A standard workflow for the physical characterization of a chemical sample.

Stability, Storage, and Handling

Storage and Stability

To ensure the long-term integrity of this compound, proper storage is crucial.

-

Recommended Conditions: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[1]

-

Incompatibilities: Avoid contact with strong acids, bases, and strong oxidizing agents.[4][8]

Safety and Handling

This compound is associated with several hazards and requires careful handling to minimize exposure.[9]

-

Hazard Statements:

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[9][12] Handle only in a well-ventilated area or a chemical fume hood.[9][12]

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[9][13]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9][11]

-

Conclusion

This compound is a compound with well-defined, albeit not always publicly tabulated, physical properties. Its characterization relies on standard, verifiable laboratory techniques including melting point determination, solubility screening, and spectroscopic analysis. By following the methodologies and safety precautions outlined in this guide, researchers can confidently handle, identify, and utilize this important chemical intermediate in their synthetic endeavors, ensuring both the integrity of their results and the safety of their laboratory personnel.

References

- 1. 942282-41-9|this compound|BLD Pharm [bldpharm.com]

- 2. achmem.com [achmem.com]

- 3. labsolu.ca [labsolu.ca]

- 4. Methyl 2-bromoacetate - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 7. m.youtube.com [m.youtube.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. synzeal.com [synzeal.com]

- 12. lookchem.com [lookchem.com]

- 13. matrixscientific.com [matrixscientific.com]

"Methyl 2-(4-bromo-3-fluorophenyl)acetate" solubility data

An In-depth Technical Guide to the Solubility of Methyl 2-(4-bromo-3-fluorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a key chemical intermediate whose physicochemical properties, particularly its solubility, are critical for its effective use in synthetic chemistry and drug development. This guide provides a comprehensive analysis of the solubility of this compound, grounded in both theoretical principles and practical methodologies. We present its key physicochemical parameters, including computationally predicted aqueous solubility and lipophilicity, and offer detailed, field-proven protocols for experimental solubility determination. This document is designed to serve as a vital resource for scientists, enabling informed decisions in experimental design, process optimization, and the development of novel pharmaceutical agents.

Introduction: A Profile of a Versatile Intermediate

This compound (CAS No. 942282-41-9) is a substituted phenylacetate ester that has emerged as a valuable building block in modern organic synthesis.[1] Its strategic combination of functional groups—a reactive bromine atom, an electron-withdrawing fluorine atom, and a hydrolyzable methyl ester—makes it a highly versatile intermediate.[2]

In the pharmaceutical industry, the compound's derivatives are explored as potential drug candidates, particularly in the development of targeted therapies such as anticancer drugs.[2] The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures. The fluorine atom can modulate the electronic properties and metabolic stability of a target molecule, while the ester group can be readily converted to a carboxylic acid, amide, or other functional groups.[2]

Given its role as a precursor, understanding the solubility of this compound is paramount. Solubility dictates the choice of reaction solvents, purification methods (crystallization, chromatography), and formulation strategies, directly impacting reaction efficiency, yield, and purity.

The Theoretical Basis of Solubility

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium. For a molecule like this compound, several factors govern this equilibrium:

-

Molecular Structure and Polarity: The compound possesses both nonpolar (the aromatic ring) and polar (the ester group) features. Its solubility is therefore highly dependent on the solvent's polarity. The presence of halogen atoms (Br and F) further influences its lipophilicity.

-

Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's hydrophobicity. A positive logP value indicates a preference for the lipid (octanol) phase over the aqueous phase, suggesting lower water solubility.

-

Crystal Lattice Energy: For a solid to dissolve, energy must be supplied to overcome the forces holding the molecules together in the crystal lattice. A higher melting point often correlates with higher lattice energy and, consequently, lower solubility in a given solvent.

-

Solvent-Solute Interactions: Favorable interactions, such as dipole-dipole interactions between the ester group and a polar solvent, enhance solubility. Conversely, a poor match between solute and solvent polarity will result in low solubility.

The General Solubility Equation (GSE) provides a theoretical framework for estimating aqueous solubility, linking it to lipophilicity (logP) and melting point (MP).[3] While various computational models exist, they all rely on these fundamental physicochemical principles.[4][5]

Physicochemical Profile and Solubility Data

A comprehensive understanding of a compound's properties is essential for its application. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 942282-41-9 | [6] |

| Molecular Formula | C₉H₈BrFO₂ | |

| Molecular Weight | 247.06 g/mol | |

| Physical Form | Crystalline solid; Colorless to yellow liquid or semi-solid | [2] |

| Melting Point | 45-47 °C | [2] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [7] |

| Consensus LogP (o/w) | 2.8 | [7] |

| Predicted Aqueous Solubility (ESOL) | 0.201 mg/mL (LogS = -3.09) | [7] |

| Predicted Aqueous Solubility (Ali) | 0.496 mg/mL (LogS = -2.7) | [7] |

| Qualitative Aqueous Solubility | Poorly soluble in water | [2] |

| Qualitative Organic Solubility | Moderately soluble in ethyl acetate and tetrahydrofuran | [2] |

The data indicates that this compound is a lipophilic molecule (Consensus LogP of 2.8) with low predicted aqueous solubility.[7] The relatively low melting point suggests that its crystal lattice energy is not excessively high, which is consistent with its moderate solubility in common organic solvents like ethyl acetate and THF.[2]

Protocols for Experimental Solubility Determination

While computational predictions are valuable for initial assessment, experimental determination provides the most reliable solubility data. The Shake-Flask method is the gold standard for determining thermodynamic equilibrium solubility.

The Shake-Flask Method for Equilibrium Solubility

This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Causality and Rationale: The core principle is to allow the system to reach thermodynamic equilibrium, ensuring the measured concentration represents the true maximum solubility under the specified conditions. The extended incubation with agitation ensures that the dissolution process is complete. Centrifugation and filtration are critical steps to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

Experimental Workflow Diagram:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a clear glass vial. The excess should be visually apparent to ensure saturation.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., water, pH 7.4 buffer, ethanol) to the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let larger particles settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. For accurate results, immediately filter the supernatant through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any microscopic particulate matter.

-

Dilution: Create a series of accurate dilutions of the filtrate using the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated and calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Construct a standard curve using known concentrations of the compound to determine the concentration of the saturated solution.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the final value in appropriate units (e.g., mg/mL, mM).

Conclusion

This compound is a key synthetic intermediate with low intrinsic aqueous solubility and moderate solubility in common organic solvents. Its lipophilic character, indicated by a consensus LogP of 2.8, is the primary driver of this behavior. The provided physicochemical data and detailed experimental protocols offer drug development professionals the necessary tools to effectively handle this compound. Accurate and reliable solubility data, as obtained through the gold-standard Shake-Flask method, is a non-negotiable prerequisite for robust process development, reaction optimization, and the successful synthesis of next-generation pharmaceutical agents.

References

- 1. 942282-41-9|this compound|BLD Pharm [bldpharm.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. Predicting Solubility of Newly-Approved Drugs (2016–2020) with a Simple ABSOLV and GSE(Flexible-Acceptor) Consensus Model Outperforming Random Forest Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:942282-41-9 | Chemsrc [chemsrc.com]

- 7. CAS:942282-41-9, 2-(4-溴-3-氟苯基)乙酸甲酯-毕得医药 [bidepharm.com]

Spectral Analysis of Methyl 2-(4-bromo-3-fluorophenyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4-bromo-3-fluorophenyl)acetate is a substituted phenylacetate derivative with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical agents. The presence of bromo and fluoro substituents on the phenyl ring, in addition to the methyl ester functionality, imparts unique physicochemical properties and reactivity to the molecule. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed analysis of the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental spectroscopic principles and comparative data from analogous structures.

Molecular Structure and Key Features

The structure of this compound is characterized by a benzene ring substituted with a bromine atom at the 4-position, a fluorine atom at the 3-position, and an acetic acid methyl ester group at the 1-position. The interplay of the electron-withdrawing effects of the halogen substituents and the ester group significantly influences the electronic environment of the aromatic and aliphatic protons and carbons, which is reflected in their respective spectral data.

Caption: Molecular structure of this compound.

Predicted Spectral Data and Interpretation

Due to the absence of a complete, publicly available experimental dataset for this compound, the following spectral data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons are particularly informative about the substitution pattern on the benzene ring.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| ~ 7.55 | d | ~ 8.5 | 1H | H-5 | Ortho-coupled to H-6. Deshielded by the adjacent bromine. |

| ~ 7.20 | dd | ~ 8.5, ~ 2.0 | 1H | H-6 | Ortho-coupled to H-5 and meta-coupled to H-2. |

| ~ 7.05 | d | ~ 2.0 | 1H | H-2 | Meta-coupled to H-6. Influenced by the ortho-fluorine. |

| 3.70 | s | - | 2H | -CH₂- | Singlet for the benzylic protons. |

| 3.65 | s | - | 3H | -OCH₃ | Singlet for the methyl ester protons. |

Rationale for Predictions: The predicted chemical shifts are extrapolated from data for compounds like Methyl 2-(4-bromophenyl)acetate and Methyl 2-(3-fluorophenyl)acetate. The electron-withdrawing nature of both bromine and fluorine will deshield the aromatic protons, shifting them downfield. The coupling constants are typical for ortho and meta relationships on a benzene ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 171.0 | C=O | Typical chemical shift for an ester carbonyl carbon. |

| ~ 160.0 (d, ¹JCF ≈ 245 Hz) | C-3 | Directly attached to fluorine, showing a large one-bond C-F coupling. |

| ~ 138.0 | C-1 | Quaternary carbon attached to the acetate group. |

| ~ 133.0 | C-5 | Deshielded by the adjacent bromine. |

| ~ 126.0 (d, ³JCF ≈ 3 Hz) | C-6 | Meta to fluorine, showing a small coupling. |

| ~ 116.0 (d, ²JCF ≈ 22 Hz) | C-2 | Ortho to fluorine, showing a significant two-bond C-F coupling. |

| ~ 115.0 (d, ²JCF ≈ 25 Hz) | C-4 | Attached to bromine and ortho to fluorine, showing C-F coupling. |

| ~ 52.5 | -OCH₃ | Typical chemical shift for a methyl ester carbon. |

| ~ 40.0 | -CH₂- | Benzylic carbon. |

Rationale for Predictions: The predictions are based on established substituent effects on benzene ring chemical shifts. The most notable feature is the large coupling constant expected for the carbon directly bonded to fluorine (C-3) and smaller couplings for carbons at the ortho and meta positions.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050-3100 | Medium | Aromatic C-H stretch |

| ~ 2950 | Medium | Aliphatic C-H stretch (-CH₂- and -CH₃) |

| ~ 1740 | Strong | C=O stretch (ester) |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~ 1200 | Strong | C-O stretch (ester) |

| ~ 1100 | Strong | C-F stretch |

| ~ 800-900 | Strong | C-H out-of-plane bending (aromatic) |

| ~ 600-700 | Medium | C-Br stretch |

Rationale for Predictions: These predictions are based on well-established correlation tables for IR spectroscopy. The strong ester carbonyl stretch around 1740 cm⁻¹ is expected to be the most prominent feature.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in isotopic patterns for bromine-containing fragments.

Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)

| m/z | Ion | Rationale for Formation |

| 262/264 | [M]⁺˙ | Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for bromine. |

| 203/205 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical. |

| 183 | [M - Br]⁺ | Loss of a bromine radical. |

| 124 | [C₇H₄F]⁺ | Further fragmentation of the bromofluorophenyl fragment. |

| 59 | [COOCH₃]⁺ | Methoxycarbonyl fragment. |

Rationale for Predictions: The fragmentation pathways are predicted based on the stability of the resulting carbocations and radicals. The most common fragmentations for phenylacetates involve the loss of the ester group or cleavage of the benzylic bond.

Experimental Protocols

The following are standard protocols for the acquisition of spectral data for a compound like this compound.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Caption: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and place it in a solution cell.

-

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder (or solvent).

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction:

-

Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample onto a GC column for separation prior to introduction into the mass spectrometer.

-

-

Instrument: A mass spectrometer equipped with an electron ionization (EI) source.

-

Acquisition:

-

Set the ionization energy to 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral characteristics of this compound. The detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with standardized experimental protocols, serves as a valuable resource for researchers in the fields of synthetic chemistry and drug discovery. While these predictions are based on sound scientific principles, experimental verification remains the gold standard for structural elucidation and is highly recommended.

A Guide to the Structural Elucidation of Methyl 2-(4-bromo-3-fluorophenyl)acetate via Multinuclear NMR Spectroscopy

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of Methyl 2-(4-bromo-3-fluorophenyl)acetate. Aimed at researchers, chemists, and professionals in drug development, this document offers an in-depth, nucleus-by-nucleus prediction and interpretation of the ¹H, ¹³C, and ¹⁹F NMR spectra. We delve into the theoretical underpinnings of chemical shifts, spin-spin coupling, and the influence of electronegative halogen substituents on the spectral output. Furthermore, this guide presents a robust, field-proven protocol for sample preparation, data acquisition, and processing to ensure the generation of high-quality, reproducible NMR data for accurate structural verification.

Introduction: The Imperative for Structural Verification

This compound is a substituted phenylacetate derivative, a class of compounds frequently encountered as intermediates in the synthesis of pharmaceuticals and other high-value organic molecules. Given its trifunctionalized aromatic ring, precise and unambiguous structural confirmation is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final product.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[1] Its ability to probe the chemical environment of individual nuclei (¹H, ¹³C, ¹⁹F) provides a detailed map of the molecular framework, including connectivity and stereochemistry. This guide serves as a practical reference for interpreting the complex spectral data of this specific molecule.

Molecular Structure and Key NMR-Active Nuclei

To facilitate a clear discussion, the atoms in this compound are systematically numbered as shown below. The key NMR-active nuclei for this molecule are ¹H, ¹³C, and the naturally abundant, spin-1/2 nucleus ¹⁹F.

Caption: Numbering scheme for this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to display four distinct signals: three in the aromatic region corresponding to H2, H5, and H6, and two in the aliphatic region for the methylene (H7) and methyl (H9) protons. The analysis is based on standard chemical shift values and predictable spin-spin coupling patterns.[2]

Aliphatic Region (0-5 ppm)

-

H9 (Methyl Protons, -OCH₃): A singlet is expected around δ 3.7 ppm . The chemical shift is downfield due to the deshielding effect of the adjacent ester oxygen. As there are no adjacent protons, the signal will be a sharp singlet.

-

H7 (Methylene Protons, -CH₂-): A singlet is expected around δ 3.6 ppm . These protons are deshielded by both the aromatic ring and the carbonyl group. With no adjacent protons, this signal will also appear as a singlet.

Aromatic Region (6.5-8.5 ppm)

The aromatic region will be the most complex due to both homo- and heteronuclear coupling. The electron-withdrawing effects of fluorine and bromine, along with their positions, dictate the chemical shifts.

-

H6: This proton is ortho to the alkyl substituent and meta to both halogens. It is expected to be the most upfield of the aromatic protons, appearing around δ 7.15-7.25 ppm . It will be coupled to H5 (ortho, J ≈ 8.0 Hz) and H2 (meta, J ≈ 2.0 Hz), resulting in a doublet of doublets (dd) .

-

H2: This proton is ortho to the fluorine atom. The strong ortho H-F coupling will be a dominant feature. It is expected to appear around δ 7.25-7.35 ppm . It will be coupled to the fluorine (ortho, J ≈ 8-10 Hz) and H6 (meta, J ≈ 2.0 Hz), giving rise to a doublet of doublets (dd) .

-

H5: This proton is ortho to the bromine atom and meta to the fluorine atom. It is expected to be the most downfield aromatic proton, appearing around δ 7.45-7.55 ppm . It will be coupled to H6 (ortho, J ≈ 8.0 Hz) and the fluorine atom (meta, J ≈ 5-7 Hz). This will likely result in a triplet-like doublet of doublets (ddd or t) , often appearing as a triplet if J_H5-H6 ≈ J_H5-F.

Caption: Key ¹H-¹H and ¹H-¹⁹F spin-spin coupling interactions.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum is expected to show 9 distinct signals, as all carbon atoms are in unique chemical environments. The presence of fluorine will introduce C-F coupling, which can be observed as splitting in the signals of carbons close to the fluorine atom.[3][4]

| Carbon Atom(s) | Hybridization | Predicted Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Rationale |

| C9 (-OCH₃) | sp³ | ~52 | Singlet | Typical for a methyl ester.[5] |

| C7 (-CH₂-) | sp³ | ~40 | Singlet | Aliphatic carbon attached to an aromatic ring and carbonyl. |

| C6 | sp² | ~116 | Doublet (²J_CF ≈ 20-25 Hz) | Ortho to C-F bond, shielded by fluorine's inductive effect. |

| C5 | sp² | ~133 | Doublet (³J_CF ≈ 5-10 Hz) | Meta to fluorine, less affected by coupling. |

| C4 (C-Br) | sp² | ~115 | Doublet (³J_CF ≈ 3-5 Hz) | Heavy atom effect of bromine causes shielding. |

| C3 (C-F) | sp² | ~160 | Doublet (¹J_CF ≈ 245-255 Hz) | Directly attached to fluorine, large one-bond coupling and strong deshielding.[3] |

| C2 | sp² | ~125 | Doublet (²J_CF ≈ 15-20 Hz) | Ortho to C-F bond. |

| C1 | sp² | ~138 | Doublet (⁴J_CF ≈ 2-4 Hz) | Ipso-carbon to the substituent, deshielded. |

| C8 (C=O) | sp² | ~170 | Singlet | Typical chemical shift for an ester carbonyl carbon. |

Predicted ¹⁹F NMR Spectral Analysis

The ¹⁹F NMR spectrum provides a highly sensitive and direct probe of the fluorine environment. A single signal is expected for the one fluorine atom in the molecule.

-

Chemical Shift: The chemical shift for an aryl fluoride is typically in the range of δ -110 to -120 ppm (relative to CFCl₃ at 0 ppm).

-

Multiplicity: The fluorine signal will be split by the neighboring protons. It is coupled to H2 (ortho, ³J_HF ≈ 8-10 Hz) and H5 (meta, ⁴J_HF ≈ 5-7 Hz). This will result in a doublet of doublets (dd) .

Experimental Protocol for High-Resolution NMR

Adherence to a meticulous experimental protocol is crucial for obtaining high-quality, interpretable NMR spectra. This protocol is designed to be self-validating, minimizing common sources of error like poor shimming or sample contamination.[6][7][8]

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Rationale: Proper sample preparation is the foundation of a good spectrum. Using the correct amount of material ensures a good signal-to-noise ratio, while a deuterated solvent avoids large interfering solvent peaks in ¹H NMR.[7][9]

-

Procedure:

-

Accurately weigh the sample: ~5-10 mg for ¹H NMR or ~20-50 mg for ¹³C NMR.[8]

-

Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), which is a common choice for non-polar to moderately polar organic compounds.[10]

-

Ensure the sample is fully dissolved. If any particulate matter remains, it will degrade spectral quality by interfering with magnetic field homogeneity.[6][8]

-

Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a high-quality 5 mm NMR tube. This removes any suspended solids.

-

Cap the NMR tube securely to prevent solvent evaporation.

-

-

-

Data Acquisition:

-

Rationale: This stage involves optimizing the spectrometer for the specific sample to achieve the best possible resolution and sensitivity.

-

Procedure:

-

Insert the NMR tube into the spectrometer.

-

Locking: The spectrometer will "lock" onto the deuterium signal of the solvent. This compensates for any magnetic field drift over time.

-

Shimming: The magnetic field is adjusted ("shimmed") to maximize its homogeneity across the sample volume. This process is critical for obtaining sharp, well-resolved peaks.

-

Tuning: The probe is tuned to the specific frequency of the nucleus being observed (e.g., ¹H, ¹³C) to ensure maximum signal transfer.

-

Set appropriate acquisition parameters. For ¹H NMR, 8-16 scans are often sufficient. For the less sensitive ¹³C nucleus, several hundred or thousand scans may be required.

-

Initiate the experiment to acquire the Free Induction Decay (FID), which is the raw time-domain signal.[11]

-

-

-

Data Processing:

-

Rationale: The raw FID signal is a time-domain waveform that must be mathematically converted into the familiar frequency-domain spectrum.[12][13]

-

Procedure:

-

Fourier Transformation: The FID is converted into a frequency spectrum using the Fourier Transform (FT) algorithm.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are purely absorptive and have a correct, symmetrical shape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis (ppm) is calibrated by setting the peak for the internal standard, Tetramethylsilane (TMS), to δ 0.00 ppm.

-

Integration: For ¹H NMR, the area under each peak is integrated to determine the relative ratio of protons giving rise to each signal.

-

-

Conclusion

The comprehensive analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides an unambiguous method for the structural confirmation of this compound. The key identifying features include the characteristic singlet signals for the methylene and methyl groups in the ¹H spectrum, the complex but predictable doublet-of-doublets pattern in the aromatic region arising from H-H and H-F coupling, and the large one-bond C-F coupling constant observed in the ¹³C spectrum. By following the detailed experimental protocol outlined, researchers can reliably generate high-quality data to validate the structure of this important synthetic intermediate.

References

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Methyl acetate(79-20-9) 13C NMR spectrum [chemicalbook.com]

- 6. organomation.com [organomation.com]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 10. depts.washington.edu [depts.washington.edu]

- 11. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 12. faculty.washington.edu [faculty.washington.edu]

- 13. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

Technical Guide to the Safe Handling of Methyl 2-(4-bromo-3-fluorophenyl)acetate

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for Methyl 2-(4-bromo-3-fluorophenyl)acetate (CAS No. 1000340-27-0). As a halogenated phenylacetate derivative, this compound is likely utilized as a building block in complex organic synthesis, particularly within the pharmaceutical and agrochemical research sectors. Its chemical structure necessitates a rigorous adherence to safety protocols to mitigate potential health risks. This guide is designed to provide the field-proven insights and technical data necessary for its safe use in a laboratory setting.

Core Hazard Analysis and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary risks associated with this compound involve acute toxicity through multiple exposure routes, as well as irritation to the skin, eyes, and respiratory system.[1] A detailed breakdown of its GHS classification provides the foundational knowledge for all subsequent handling and control measures.

| Hazard Class | Category | Hazard Statement (H-Code) | Description |

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[1] |

| Acute Toxicity, Dermal | Category 4 | H312 | Harmful in contact with skin.[1] |

| Acute Toxicity, Inhalation | Category 4 | H332 | Harmful if inhaled.[1] |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[1] |

| Skin Sensitisation | Category 1A | H317 | May cause an allergic skin reaction.[1] |

| Serious Eye Damage/Irritation | Category 2 | H319 | Causes serious eye irritation.[1] |

| STOT - Single Exposure | Category 3 | H335 | May cause respiratory irritation.[1] |

Signal Word: Warning

Precautionary Statements: Adherence to the following precautionary statements is mandatory for the safe handling of this compound.[1]

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fumes.[1] |

| P264 | Wash all exposed external body areas thoroughly after handling.[1] | |

| P270 | Do not eat, drink or smoke when using this product.[1] | |

| P271 | Use only outdoors or in a well-ventilated area.[1] | |

| P272 | Contaminated work clothing should not be allowed out of the workplace.[1] | |

| P280 | Wear protective gloves, protective clothing, eye protection and face protection.[1] | |

| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[1] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |

| P333+P313 | If skin irritation or rash occurs: Get medical advice/attention.[1] | |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[1] | |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[1] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |

| P405 | Store locked up.[1] | |

| Disposal | P501 | Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[1] |

Exposure Controls and Personal Protection

Effective risk management follows the hierarchy of controls, which prioritizes engineering and administrative controls over personal protective equipment (PPE). The following diagram illustrates this principle, which must be applied when working with this compound.

Caption: The Hierarchy of Controls for mitigating chemical exposure.

Engineering Controls

The causality behind requiring robust engineering controls is the compound's designated inhalation hazard (H332, H335).[1] The primary objective is to contain the solid (dust) or any potential vapors at the source.

-

Fume Hood: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood to prevent inhalation of dust and to contain any spills.[2]

-

Ventilation: The laboratory must be equipped with adequate general exhaust ventilation to maintain safe airborne concentrations and prevent accumulation in hollows or sumps.[1][3]

Personal Protective Equipment (PPE)

PPE is the final barrier of protection and must be selected based on the specific hazards of skin contact (H312, H315, H317) and serious eye irritation (H319).[1]

-

Eye and Face Protection: Chemical safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[4][5][6]

-

Skin and Body Protection:

-

Gloves: Wear impervious chemical-resistant gloves. Gloves must be inspected for integrity before use and disposed of after contamination in accordance with laboratory best practices.[4][6]

-

Lab Coat/Clothing: A full-coverage lab coat or chemical-resistant suit is required to prevent skin exposure.[1][6] Contaminated work clothes should be laundered separately before reuse.[1]

-

-

Respiratory Protection: When engineering controls are not sufficient or during a large spill cleanup, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates should be used.[5]

Safe Handling and Storage Protocols

Precautions for Safe Handling

Good occupational work practice is essential to minimize exposure.[1]

-

Avoid all personal contact with the substance, including inhalation of dust.[1]

-

Do not eat, drink, or smoke in the designated work area.[1]

-

Ensure containers are kept securely sealed when not in use.[1]

-

Avoid physical damage to containers.[1]

-

Wash hands thoroughly with soap and water after handling the material.[1]

Conditions for Safe Storage

The primary goal of storage is to maintain the compound's integrity while preventing accidental release or reaction.

-

Location: Store in a cool, dry, and well-ventilated area.[1][4] The storage area should be locked to restrict access.[1]

-

Containers: Store in original, tightly closed containers.[1][3] Ensure all containers are clearly labeled and regularly inspected for leaks.[1]

-

Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[1][3]

Emergency Response Protocols

Rapid and correct response during an emergency is critical.

First-Aid Measures

The following protocols are based on the compound's acute toxicity and irritant properties.[1]

-

Eye Contact:

-

Skin Contact:

-

Inhalation:

-

Ingestion:

Accidental Release Measures (Spills)

-

Initial Response: Evacuate unnecessary personnel from the area.[6] Ensure adequate ventilation.

-

Personal Protection: Wear the appropriate PPE as described in Section 2, including a dust respirator, gloves, and eye protection.[1]

-

Containment & Cleanup:

-

Use dry clean-up procedures and avoid generating dust.[1]

-

Carefully sweep up, shovel, or vacuum the spilled solid.[1]

-

Place the collected material into a clearly labeled, sealed container for disposal.[1][6]

-

Wash the spill area down with a large amount of water and prevent runoff from entering drains.[1]

-

If contamination of drains or waterways occurs, immediately advise emergency services.[1]

-

Fire-Fighting Measures

-

Extinguishing Media: There are no restrictions on the type of extinguisher. Use media suitable for the surrounding fire, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific Hazards: The compound is non-combustible, but its container may burn in a fire.[1] Thermal decomposition may emit corrosive and toxic fumes, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[1][3]

-

Fire-Fighting Actions:

-

Alert the Fire Brigade and inform them of the location and nature of the hazard.[1]

-

Wear a self-contained breathing apparatus (SCBA) and full protective gloves.[1]

-

If safe to do so, remove containers from the path of the fire.[1]

-

Cool fire-exposed containers with a water spray from a protected location.[1]

-

Physicochemical Data

The following properties have been reported for this compound. Note that comprehensive data is limited.

| Property | Value | Reference |

| Physical State | Solid | [1] |

| Molecular Formula | C9H8BrFO2 | [3] |

| Molecular Weight | 247.06 g/mol | [3] |

| Boiling Point | Not Available | [1] |

| Melting Point | Not Available | [1] |

| Solubility | Not Available | [3] |

Disposal Considerations

Chemical waste must be managed to prevent environmental contamination and ensure compliance with regulations.

-

Dispose of unused product and contaminated packaging at an authorized hazardous or special waste collection point.[1]

-

Do not allow the product to enter drains, waterways, or soil.[3]

-

All disposal practices must be in accordance with local, state, and federal regulations.[1]

References

Navigating the Sourcing of Methyl 2-(4-bromo-3-fluorophenyl)acetate: A Technical Guide for Researchers and Drug Development Professionals

In the intricate landscape of pharmaceutical research and development, the quality and reliability of starting materials are paramount. This guide provides an in-depth technical overview of sourcing Methyl 2-(4-bromo-3-fluorophenyl)acetate, a key building block in the synthesis of various biologically active molecules. We will delve into the nuances of supplier selection, quality assessment, and the critical role this seemingly simple molecule plays in the quest for novel therapeutics.

The Strategic Importance of this compound in Medicinal Chemistry

This compound, with its strategically positioned bromine and fluorine atoms on the phenyl ring, serves as a versatile scaffold for medicinal chemists. The electron-withdrawing nature of the fluorine atom can significantly influence the physicochemical properties of a final drug candidate, such as its metabolic stability and binding affinity to target proteins. The bromine atom, on the other hand, provides a convenient handle for a variety of cross-coupling reactions, including the Suzuki and Sonogashira couplings, enabling the introduction of diverse molecular fragments and the construction of complex molecular architectures.

While specific proprietary syntheses are often closely guarded, the literature suggests that derivatives of this compound are explored as potential drug candidates, for instance, in the development of certain anticancer drugs where the structure can be modified to enhance the drug's ability to target cancer cells and improve its therapeutic index.

Commercial Suppliers: A Comparative Analysis

The selection of a commercial supplier for a critical raw material like this compound should be a meticulous process, balancing cost-effectiveness with stringent quality requirements. Below is a comparative table of several prominent suppliers, compiled from publicly available data. It is crucial to note that specifications can change, and direct inquiry with the suppliers for the latest information and a Certificate of Analysis (CoA) for a specific lot is always recommended.

| Supplier | Product Number (Example) | Purity Specification | Physical Form | Storage Temperature |

| Sigma-Aldrich | AMBH9884C25C (Ambeed) | 98% | Colorless to Yellow Liquid or Semi-Solid or Solid | Room Temperature |

| BLDpharm | BD296939 | Information available upon request | - | Cold-chain transportation may be required[1] |

| Achmem | AMCS019665 | Information available upon request | - | Room Temperature[2] |

| ChemShuttle | - | Information available upon request | Crystalline solid | Room Temperature |

The Imperative of Quality: Beyond the Purity Percentage

While a high purity percentage is a primary consideration, a deeper dive into the quality of this compound is essential for ensuring the reproducibility of your research and the safety of potential drug candidates. The regulatory landscape for pharmaceutical starting materials is rigorous for good reason. Regulatory bodies like the FDA and international guidelines such as ICH Q7 for Good Manufacturing Practice (GMP) for Active Pharmaceutical Ingredients (APIs) emphasize the critical need for thorough qualification of all raw materials.

Potential Impurities and Their Origins

The synthesis of substituted phenylacetic acids can involve several routes, each with a unique potential impurity profile. A common approach involves the esterification of the corresponding carboxylic acid. For instance, a general method for synthesizing similar compounds involves the reaction of the acid with methanol in the presence of a catalyst like concentrated sulfuric acid[3].

Potential impurities in this compound could include:

-

Isomeric Impurities: Incomplete regioselectivity during the bromination or fluorination of the aromatic ring can lead to the formation of other positional isomers.

-

Starting Material Residues: Unreacted 4-bromo-3-fluorophenylacetic acid or other precursors.

-

By-products from Synthesis: Depending on the synthetic route, by-products from side reactions can be present. For example, in syntheses involving Grignard reagents, biphenyl derivatives can be a common impurity.

-

Solvent Residues: Residual solvents from the reaction and purification steps.

A Framework for Quality Assessment: A Practical Protocol

Upon receiving a shipment of this compound, a comprehensive quality assessment is crucial. The following protocol outlines a systematic approach to verifying the identity, purity, and overall quality of the material.

Documentation Review

Begin by meticulously reviewing the supplier's Certificate of Analysis (CoA). This document should provide key information, including:

-

Product Name and CAS Number (942282-41-9)

-

Lot Number

-

Purity (typically determined by HPLC or GC)

-

Identity Confirmation (e.g., by ¹H NMR)

-

Date of Analysis and Expiration Date

Physical Inspection

Visually inspect the material for any inconsistencies with the supplier's description. Note the color, physical state (liquid, solid, or semi-solid), and ensure the container is properly sealed and labeled.

Analytical Verification

Independent analytical testing is the cornerstone of robust quality control.

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline and may require optimization based on the specific instrumentation and impurities suspected.

-

Instrumentation: An HPLC system equipped with a UV detector is suitable.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape, is commonly used for similar compounds[4].

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Program (Example):

-

0-20 min: 30% B to 90% B

-

20-25 min: Hold at 90% B

-

25-30 min: 90% B to 30% B